2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-4,4-dimethoxybutanoate with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing microwave-assisted synthesis to enhance reaction efficiency and yield . The use of robust and scalable methods ensures the consistent production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like oxone in dimethylformamide (DMF) are employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation . The compound induces apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Comparison: While ribociclib and palbociclib are primarily used in the treatment of breast cancer, 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine has broader applications, including potential use in various types of cancer and other diseases . Its unique substitution pattern and reactivity profile make it a versatile compound for diverse research applications.
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-5-3-10-7(8)11-6(4)5/h2-3,9H,1H3 |
InChI Key |
JNCPJNOXFJAYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CN=C(N=C12)Cl |
Origin of Product |
United States |
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